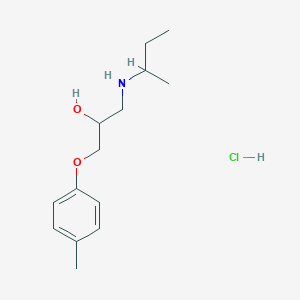

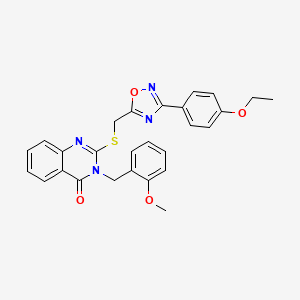

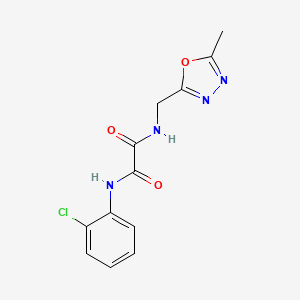

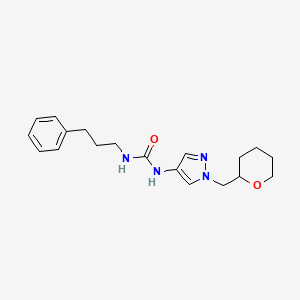

![molecular formula C8H9N3 B2517809 8-甲基咪唑并[1,5-a]吡啶-3-胺 CAS No. 1005514-79-3](/img/structure/B2517809.png)

8-甲基咪唑并[1,5-a]吡啶-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Methylimidazo[1,5-a]pyridin-3-amine is a heterocyclic compound that is part of the imidazo[1,5-a]pyridine family. This family of compounds is known for its diverse biological activities and potential therapeutic applications. The compound features an imidazo[1,5-a]pyridine core with a methyl group at the 8-position and an amine group at the 3-position.

Synthesis Analysis

The synthesis of related imidazo[1,5-a]pyridine compounds involves various cyclization reactions. For instance, the synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system was achieved through intramolecular cyclization of an iminium ion, which was derived from the condensation of an amine with a substituted gamma-(1-imidazolyl)butyraldehyde . This method was utilized to produce conformationally restricted farnesyltransferase inhibitor analogues with improved metabolic stability in vivo .

Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyridine derivatives is characterized by a fused bicyclic ring system that includes an imidazole ring joined to a pyridine ring. The regioselectivity of thermal cyclocondensation of aminoimidazo[1,2-a]pyridines has been studied, leading to various annulated structures, which were confirmed by X-ray analysis . These structural analyses are crucial for understanding the reactivity and potential interactions of these compounds with biological targets.

Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives have been found to participate in various chemical reactions. For example, 3-aminoimidazo[1,2-a]pyridines were synthesized via a cyclodehydration-aromatization reaction starting from amides, which involved the activation of N-Boc-protected 2-aminopyridine-containing amides . Additionally, 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives were synthesized under Cu-catalyzed aerobic oxidative conditions using ethyl tertiary amines as carbon sources . These reactions demonstrate the versatility of imidazo[1,5-a]pyridine derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,5-a]pyridine derivatives can be influenced by various substituents on the core structure. For instance, 8-fluoroimidazo[1,2-a]pyridine was synthesized and evaluated as a physicochemical mimic of imidazo[1,2-a]pyrimidine, demonstrating its potential as a bioisosteric replacement in drug design . The synthesis of 3-aminoimidazo[1,2-a]pyridines was facilitated by the use of an ionic liquid, which simplified the reaction workup and allowed for the reuse of the ionic liquid . These properties are important for the development of new pharmaceuticals and materials.

科学研究应用

杂环化合物的合成

构象限制性法尼基转移酶抑制剂:通过分子内环化实现了8-氨基-5,6,7,8-四氢咪唑并[1,5-a]吡啶环系统的合成,导致构象限制性法尼基转移酶抑制剂类似物的产生。这些类似物在体内代谢稳定性方面表现出改善,突显了它们在药物开发和癌症研究中的潜力 (Dinsmore et al., 2000)。

DNA插入和溶解度增强:合成了对医药化学(由于其溶解度和DNA插入性质而引人注目)和材料化学(由于其荧光性质而引人注目)都具有兴趣的吡啶并[1,2-a]苯并咪唑类化合物。这些化合物,包括抗生素利福西明,具有类似于8-甲基咪唑并[1,5-a]吡啶-3-胺的杂芳核心 (Masters et al., 2011)。

化学预防研究:研究探讨了类似于熟肉和鱼中的8-甲基咪唑并[1,5-a]吡啶-3-胺等杂环胺类化合物,在结肠癌发生中的作用,以及对这些化合物的化学预防剂的潜在作用。这对于了解饮食性癌症风险并制定预防策略具有重要意义 (Xu & Dashwood, 1999)。

催化和绿色化学:离子液体促进的3-氨基咪唑并[1,2-a]吡啶的合成展示了一种环保的方法,可以高效地生产这些化合物。这种方法简化了反应工作,并允许重复使用离子液体,有助于可持续化学过程的发展 (Shaabani et al., 2006)。

致突变性和致癌性研究

熟食中的致癌潜力:关于在烹饪过程中形成的杂环胺(HCAs)的研究,包括类似于8-甲基咪唑并[1,5-a]吡啶-3-胺的化合物,已经揭示了它们的致突变和致癌潜力。这项研究强调了了解与饮食HCAs相关的健康风险的重要性,以及开发最小化这些风险的食品制备方法的重要性 (Holland et al., 2005)。

安全和危害

未来方向

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions for the development of 8-Methylimidazo[1,5-a]pyridin-3-amine and related compounds.

作用机制

Target of Action

8-Methylimidazo[1,5-a]pyridin-3-amine is a type of imidazo[1,2-a]pyridine, which has been recognized as a valuable scaffold in medicinal chemistry . Imidazo[1,2-a]pyridines have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . They have been developed as inhibitors of glutamine synthetase (MtGS), a potential target for tuberculosis drug development .

Mode of Action

Imidazo[1,2-a]pyridines, a related class of compounds, have been found to exhibit significant activity against mtb . They interact with their targets, leading to changes that inhibit the growth of the bacteria .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been found to inhibit the function of glutamine synthetase (mtgs), a key enzyme in the nitrogen metabolism of mycobacterium tuberculosis . This inhibition disrupts the bacteria’s ability to synthesize glutamine, a crucial amino acid, thereby affecting its growth and survival .

Result of Action

Related imidazo[1,2-a]pyridines have shown significant activity against mtb . The inhibition of glutamine synthetase disrupts the bacteria’s nitrogen metabolism, leading to a reduction in bacterial growth and survival .

属性

IUPAC Name |

8-methylimidazo[1,5-a]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-3-2-4-11-7(6)5-10-8(11)9/h2-5H,1H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTODKDJPZNAVKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=CN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methylimidazo[1,5-a]pyridin-3-amine | |

CAS RN |

1005514-79-3 |

Source

|

| Record name | 8-methylimidazo[1,5-a]pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

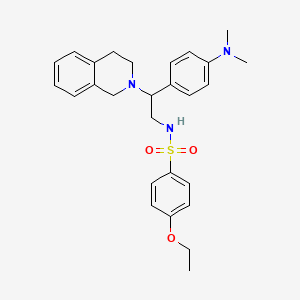

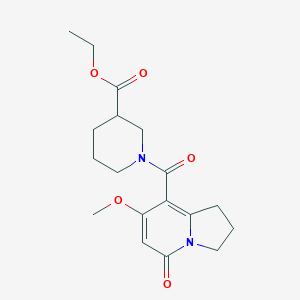

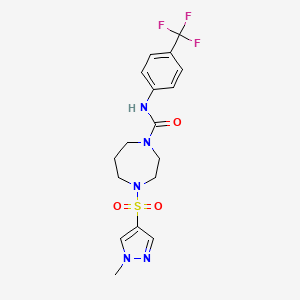

![1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2517749.png)